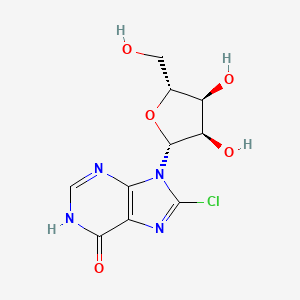

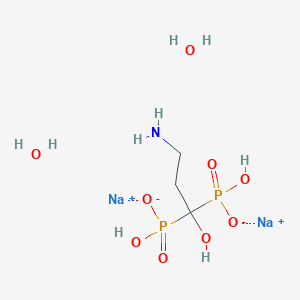

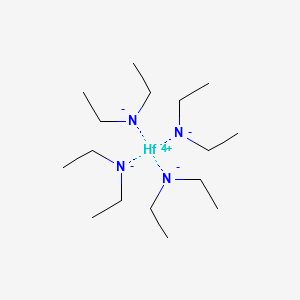

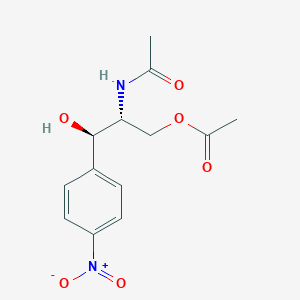

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a chemical compound that is commonly used in scientific research as a crosslinking agent. It is a water-soluble, homobifunctional crosslinker that is used to covalently link two molecules together. DTSSP is widely used in biochemistry, molecular biology, and biophysics research. It is a versatile reagent that can be used to study protein-protein interactions, protein structure, and protein function.

Applications De Recherche Scientifique

Platelet Membrane Proteins and Collagen Interaction : DTSSP has been used to examine the interaction of human platelets with collagen. It was found that DTSSP can inhibit collagen-induced platelet aggregation by cross-linking membrane proteins, suggesting that the glycoprotein IIb-IIIa complex in platelets may be involved in collagen-induced platelet aggregation (Kotite, Staros, & Cunningham, 1984).

Cross-Linking in Rat Erythrocytes : DTSSP has been shown to cross-link band 3 proteins in rat erythrocyte membranes, affecting the cells' in vivo behavior, particularly their localization in the liver (Jordán et al., 1997).

Reaction with Peptides for Protein Structure Analysis : DTSSP reacts with amino acid sidechains in peptides, aiding in identifying cross-linked residues and providing insights into protein structures. This application is crucial for analyzing proteolytic digests of proteins cross-linked with DTSSP (Swaim, Smith, & Smith, 2004).

Protein Cross-Linking Studies : Studies have shown DTSSP to be an efficient cross-linker for proteins like rabbit muscle aldolase and for characterizing protein interactions on the extracytoplasmic membrane face of human erythrocytes (Staros, 1982).

Cross-Linking for Identifying Protein Interactions : DTSSP is used in cross-linking to identify spatial relationships between amino acids in proteins or protein complexes, as demonstrated in studies involving murine cortactin, actin, and acyl-CoA thioesterase (King et al., 2008).

Biomolecular Electronic Device Development : DTSSP has been used for the thiol modification of proteins like Azurin to immobilize them on gold electrodes, enhancing their orientation and immobilization capability for applications in biomolecular electronic devices (Choi et al., 2008).

Gene Delivery Technologies : DTSSP has been utilized in developing gene carriers for improving affinities for target cells and diversifying delivery modes in gene therapy technologies (Yoo et al., 2020).

Nanoparticle Development for Therapeutic Protein Delivery : DTSSP-crosslinked polymeric nanoparticles have been examined for therapeutic protein encapsulation and delivery, highlighting its potential in clinical applications (Seaberg et al., 2020).

Propriétés

IUPAC Name |

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWWBWZHHSXBNC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O14S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: The study aimed to investigate the interaction between cell-surface calreticulin and collagen receptors (integrin α2β1 and glycoprotein VI) on human platelets []. DTSSP, a membrane-impermeable, cleavable, crosslinking agent, was employed to stabilize these interactions. By crosslinking proteins located close to each other on the cell surface, DTSSP allowed researchers to identify and study protein complexes, providing evidence for the association between calreticulin and the collagen receptors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)